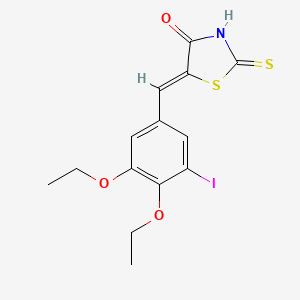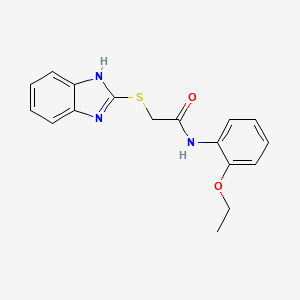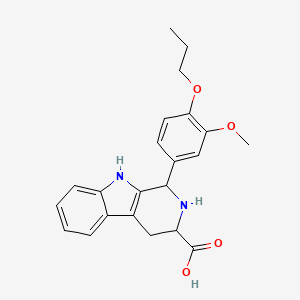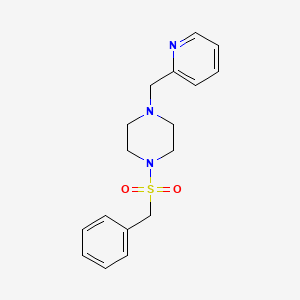![molecular formula C19H15Cl2N7O4 B10894130 N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10894130.png)
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of pyrazole and isoxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dichlorobenzyl chloride, methyl isoxazole, and nitropyrazole .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic ammoxidation and selective chlorination are employed to produce the necessary intermediates efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Coupling: The pyrazole and isoxazole rings can be coupled with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring .
Applications De Recherche Scientifique
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mécanisme D'action
The mechanism of action of N3-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-DICHLOROBENZYL)-4-NITRO-1H-PYRAZOLE: Shares the dichlorobenzyl and nitropyrazole moieties but lacks the isoxazole ring.
1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE: Similar structure but with different substitution patterns on the benzyl ring.
Uniqueness
N~3~-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C19H15Cl2N7O4 |
|---|---|
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H15Cl2N7O4/c1-11-13(9-27-8-12(7-22-27)28(30)31)18(25-32-11)19(29)23-17-5-6-26(24-17)10-14-15(20)3-2-4-16(14)21/h2-8H,9-10H2,1H3,(H,23,24,29) |
Clé InChI |
UPXKLXDOJDGEJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C(=O)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)Cl)CN4C=C(C=N4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-methyl-N'-[(2Z)-4-methylpentan-2-ylidene]-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B10894048.png)
![2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid](/img/structure/B10894054.png)

![(5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10894061.png)
![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10894062.png)
![5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10894067.png)
![3-[(2Z)-2-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B10894071.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10894075.png)
![Piperazine-1,4-diylbis{[2-(thiophen-2-yl)quinolin-4-yl]methanone}](/img/structure/B10894084.png)


![dipropan-2-yl 5-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10894101.png)
![7-(difluoromethyl)-N-(4-methoxybenzyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894113.png)

